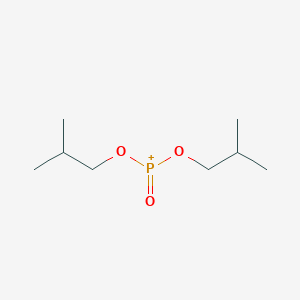

Diisobutylphosphite

Übersicht

Beschreibung

Diisobutylphosphite is a phosphorus-containing chemical compound that finds applications in various chemical syntheses, including as a ligand in catalysis, in the preparation of flame retardants, and as an intermediate in the synthesis of other organophosphorus compounds. Its utility stems from its unique chemical properties, such as reactivity towards oxidation and ability to act as a nucleophile.

Synthesis Analysis

The synthesis of compounds closely related to Diisobutylphosphite, such as diisopropyl phosphite, can be achieved through the reaction of phosphorus trichloride with alcohols in the presence of a base. This method, known as the solvent method, can potentially be adapted for the synthesis of Diisobutylphosphite by using isobutanol as the alcohol component. The reaction efficiency is influenced by factors like the choice of base, solvent, and reaction temperature, with certain conditions leading to high purity and yields exceeding 99% for related compounds (Zheng, 2007).

Wissenschaftliche Forschungsanwendungen

Mining and Metallurgy

- Field : Mining and Metallurgy

- Application : Diisobutylphosphite is used as a collector in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores .

- Method : The compound is added to the flotation tank during the ore beneficiation process. It helps in the separation of valuable minerals from the ore by making them water-repellent, allowing them to attach to air bubbles and float to the surface .

- Results : Plant usage has demonstrated that diisobutylphosphite exhibits higher selectivity and flotation rates for Cu sulfides, galena, and precious metal values in the presence of other gangue sulfides, than the traditionally used collectors such as dialkyl dithiophosphates and xanthates .

Environmental Science

- Field : Environmental Science

- Application : Diisobutylphosphite is used in the development of a chemiluminescent enzyme immunoassay (CL-ELISA) for the determination of diisobutyl phthalate in water and food .

- Method : The compound is used in the development of a chemiluminescent enzyme immunoassay (CL-ELISA). This assay is a type of test that uses enzymes and chemiluminescence to detect the presence of diisobutyl phthalate in water and food samples .

- Results : The results of this application are not specified in the source .

Agriculture

- Field : Agriculture

- Application : Diisobutylphosphite is used in the development of phosphite-based plant biostimulants . These biostimulants improve nutrient use efficiency and tolerance of abiotic stress .

- Method : The compound is used in the formulation of phosphite salts that are applied to plants. These salts enhance root growth, nutrient use efficiency, and tolerance of abiotic stress .

- Results : Trials on wheat and oilseed showed that nitrogen use efficiency improved about 5.5%, yields were higher, and farm income increased 186 euros/hectare and 56 euros/ha respectively . Increased root mass also improved water use efficiency and tolerance of drought stress .

Chemical Industry

- Field : Chemical Industry

- Application : Diisobutylphosphite is used in the flotation processing of base metal sulfides and precious metals ores .

- Method : The compound is used as a collector in the flotation process. It helps in the separation of valuable minerals from the ore by making them water-repellent, allowing them to attach to air bubbles and float to the surface .

- Results : Plant usage has demonstrated that diisobutylphosphite exhibits higher selectivity and flotation rates for Cu sulfides, galena, and precious metal values in the presence of other gangue sulfides .

Biomedical Research

- Field : Biomedical Research

- Application : Diisobutylphosphite is used in the development of stem cell research . Stem cells, characterized by their unique ability to differentiate into various cell types, enable the repair or replacement of damaged tissues .

- Method : The compound is used in the development of embryonic stem cells (ESC). These cells are remarkably pluripotent or versatile, making them valuable in research .

- Results : The use of ESCs has sparked ethics debates. Considering the potential of embryonic stem cells, research guidelines are essential .

Polymer Science

- Field : Polymer Science

- Application : Diisobutylphosphite is used in the preparation and characterization of polydopamine and n-butyl .

- Method : The compound is used in the formulation of polymers. These polymers have various applications in industries such as plastics, paints, adhesives, and many more .

- Results : The results of this application are not specified in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

bis(2-methylpropoxy)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOILOWXGLVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO[P+](=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922806 | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutylphosphite | |

CAS RN |

1189-24-8 | |

| Record name | Diisobutylphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL PHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

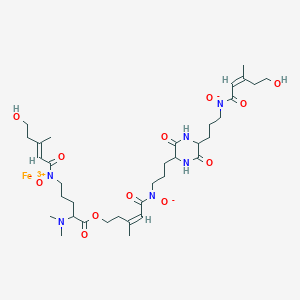

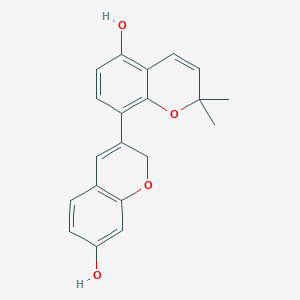

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)